Abacavir

Übersicht

Beschreibung

Abacavir is a synthetic carbocyclic nucleoside analog reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) and Acquired Immunodeficiency Syndrome (AIDS). It is marketed under the brand name Ziagen among others. This compound is typically used in combination with other antiretroviral medications and is not recommended for use alone . It is known for its ability to inhibit the replication of HIV by targeting the reverse transcriptase enzyme, which is crucial for the virus’s replication process .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Abacavir umfasst mehrere Schritte, beginnend mit einer geeigneten Dihaloaminopyrimidin-Verbindung. Die wichtigsten Schritte sind:

Reaktion mit Aminoalkohol: Das Dihaloaminopyrimidin wird mit einem Aminoalkohol umgesetzt, um eine Zwischenverbindung zu bilden.

Cyclisierung: Diese Zwischenverbindung wird cyclisiert, um eine Schlüsselzwischenverbindung zu bilden.

Einführung von Cyclopropylamin: Das Chloratom in der Zwischenverbindung wird durch Cyclopropylamin substituiert, um this compound als freie Base zu erhalten.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet oft die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Kontrolle der Temperatur, des pH-Werts und der Verwendung spezifischer Katalysatoren, um die Reaktionen zu erleichtern. Der Prozess kann auch Reinigungsschritte wie Kristallisation und Chromatographie umfassen, um das Endprodukt zu isolieren .

Arten von Reaktionen:

Oxidation: this compound unterliegt einem oxidativen Abbau, der mit elektrochemischen Methoden untersucht werden kann.

Reduktion: Obwohl spezifische Reduktionsreaktionen von this compound weniger gut dokumentiert sind, ist es möglich, dass this compound unter bestimmten Bedingungen einer Reduktion unterliegen könnte.

Substitution: Die Synthese von this compound selbst beinhaltet Substitutionsreaktionen, insbesondere die Substitution von Chlor durch Cyclopropylamin.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Platinelektroden, bor-dotierte Diamantelektroden.

Substitution: Cyclopropylamin, verschiedene Lösungsmittel und Katalysatoren.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Clinical Efficacy in HIV Treatment

Abacavir is FDA-approved for use in adults and children over three months old as part of combination antiretroviral therapy (ART). It is often administered alongside other agents such as lamivudine and dolutegravir.

Clinical Trials and Outcomes

- A pivotal study compared this compound with zidovudine combined with lamivudine. At week 48, 70% of patients on this compound achieved plasma HIV-1 RNA levels of ≤50 copies/mL, similar to the zidovudine group (69%) .

- The median increase in CD4+ cell counts was significantly higher in the this compound group (209 cells/mm³) compared to the zidovudine group (155 cells/mm³), indicating a robust immunological response .

Pharmacokinetics

This compound exhibits a two-compartment pharmacokinetic model with high oral bioavailability. Key pharmacokinetic parameters include:

- Clearance : Increased from a mean of 3.33 to 5.86 L/h/7 kg from day 1 to day 14 in severely malnourished children .

- Central Nervous System Penetration : Studies indicate that this compound penetrates the central nervous system effectively, with a CSF/plasma concentration ratio of approximately 31% to 44% .

Safety Profile and Side Effects

While this compound is generally well-tolerated, it has been associated with hypersensitivity reactions, particularly in individuals with the HLA-B*57:01 allele. This genetic predisposition can lead to severe allergic reactions upon exposure to the drug.

Cardiovascular Risks

Recent analyses have linked this compound use to an increased risk of major adverse cardiovascular events (MACE). A meta-analysis indicated that current or past use of this compound may elevate cardiovascular disease risk among HIV patients .

Off-Label Uses

This compound has been explored for various off-label applications, including:

- HIV Treatment in Special Populations : Research has demonstrated its efficacy in severely malnourished children, showing that WHO weight-band dosing recommendations are appropriate for this demographic .

- Potential Role in Cancer Therapy : Emerging studies are investigating the immunomodulatory effects of this compound that may enhance responses to cancer therapies.

Case Studies and Research Findings

Several studies have documented the diverse applications and outcomes associated with this compound:

Wirkmechanismus

Abacavir is converted intracellularly to its active metabolite, carbovir triphosphate. This metabolite is an analog of deoxyguanosine-5’-triphosphate (dGTP) and competes for incorporation into viral DNA by the HIV reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA and thereby inhibiting the replication of the virus .

Vergleich Mit ähnlichen Verbindungen

Lamivudine: Another nucleoside reverse transcriptase inhibitor used in combination with abacavir.

Zidovudine: An older nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

Tenofovir: A nucleotide reverse transcriptase inhibitor with a different chemical structure but similar antiviral activity.

Comparison:

Uniqueness: this compound is unique in its structure as a carbocyclic nucleoside analog. It has a distinct cyclopropylamine group that differentiates it from other nucleoside analogs.

Safety Profile: this compound has a well-documented safety profile, though it is associated with a risk of hypersensitivity reactions and potential cardiovascular risks.

Biologische Aktivität

Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) primarily used in the treatment of HIV infection. Its biological activity is characterized by its mechanism of action, pharmacokinetics, therapeutic efficacy, safety profile, and potential side effects, including hypersensitivity reactions. This article synthesizes findings from various studies and case reports to provide a comprehensive overview of this compound's biological activity.

This compound is metabolized intracellularly to its active form, carbovir triphosphate (CBV-TP), which competes with natural deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in chain termination during reverse transcription, effectively inhibiting viral replication. This compound has demonstrated potency against HIV strains resistant to other NRTIs, making it a valuable option in antiretroviral therapy (ART) regimens .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and excretion:

- Absorption : this compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1.5 to 2 hours.

- Distribution : The drug penetrates the central nervous system (CNS) effectively, with cerebrospinal fluid (CSF) concentrations significantly exceeding the inhibitory concentration for HIV .

- Metabolism : this compound is primarily metabolized by the liver through non-CYP450 pathways, reducing the risk of drug-drug interactions commonly associated with other antiretrovirals .

- Excretion : The drug is eliminated mainly via renal clearance, with minimal hepatic metabolism .

Efficacy in Clinical Studies

This compound has been evaluated in numerous clinical trials demonstrating its efficacy as part of ART regimens:

- In a comparative study with zidovudine and lamivudine, this compound showed non-inferior efficacy in maintaining viral suppression (70% vs. 69% at week 48) and a favorable CD4+ cell response (209 cells/mm³ vs. 155 cells/mm³) .

- A meta-analysis indicated that viral suppression rates ranged from 50% to 70% at six months and from 57% to 78% at twelve months in pediatric populations treated with this compound .

Safety Profile and Hypersensitivity Reactions

While this compound is generally well-tolerated, it is associated with hypersensitivity reactions (HSRs) in a subset of patients. The incidence of HSRs can be influenced by genetic factors such as HLA-B*5701 status:

- Case Study Example : A patient developed gastrointestinal symptoms and fever within days of initiating therapy with this compound. Upon discontinuation, symptoms resolved rapidly, indicating a probable hypersensitivity reaction .

Table 1: Summary of this compound Hypersensitivity Reactions

| Study/Case | Population | Symptoms | Outcomes |

|---|---|---|---|

| Case #3 | Adult male | Vomiting, diarrhea, fever | Symptoms resolved post-discontinuation |

| Patel et al. (2020) | Pediatric patients | Variable symptoms | Incidence rate varied from 0% to 5.49% |

Research Findings on Oncogenic Activity

Recent studies have also explored the potential oncogenic effects of this compound. Research indicates that this compound can activate oncogenic transcription factors in gastric cancer cells, suggesting a complex role beyond its antiviral activity:

Analyse Chemischer Reaktionen

Metabolic Pathways and Enzymatic Reactions

Abacavir is metabolized via two primary enzymatic pathways: alcohol dehydrogenase (ADH) and UDP-glucuronosyltransferase (UGT) . These reactions produce inactive metabolites, ensuring systemic clearance while avoiding cytochrome P450 (CYP) interactions .

Table 1: Major Metabolites and Excretion Pathways

| Metabolite | Enzyme Responsible | % Urinary Excretion | Activity |

|---|---|---|---|

| Carbovir 5′-carboxylate | ADH | 30% | Inactive |

| This compound 5′-glucuronide | UGT | 36% | Inactive |

| Unchanged this compound | - | 1.2% | Active |

Activation to Carbovir Triphosphate (CBV-TP)

This compound’s antiviral activity depends on intracellular phosphorylation to carbovir triphosphate (CBV-TP) , a guanosine analogue. This occurs in a multi-step enzymatic process :

-

Phosphorylation : this compound → Carbovir monophosphate (via adenosine kinase).

-

Diphosphorylation : Carbovir monophosphate → Carbovir diphosphate (via guanylate kinase).

-

Triphosphorylation : Carbovir diphosphate → CBV-TP (via nucleoside diphosphate kinases).

CBV-TP competitively inhibits HIV reverse transcriptase and terminates viral DNA synthesis .

Drug-Drug Interactions Affecting Reactivity

This compound’s chemical stability and metabolism are influenced by co-administered drugs:

Ethanol Interaction

Ethanol inhibits ADH, increasing this compound plasma levels by reducing its oxidation to the carboxylate metabolite .

Protease Inhibitors (e.g., Tipranavir)

Tipranavir induces UGT activity, accelerating glucuronidation and reducing this compound bioavailability .

Table 2: Clinically Significant Interactions

| Interacting Drug | Effect on this compound | Mechanism | Outcome |

|---|---|---|---|

| Ethanol | ↑ Plasma levels | ADH inhibition | Risk of toxicity |

| Tipranavir/Ritonavir | ↓ Plasma levels | UGT induction | Reduced efficacy |

| Methadone | ↓ Methadone levels | Disputed mechanism | Potential opioid withdrawal |

Physicochemical Stability

This compound’s stability under varying conditions is critical for formulation and storage:

-

pH Sensitivity : Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 9) environments.

-

Thermal Stability : Stable at room temperature but degrades above 40°C .

Hypersensitivity-Linked Conformational Dynamics

Though not a direct chemical reaction, this compound’s binding to HLA-B*57:01 alters peptide presentation in the antigen-binding cleft, triggering immune reactions. Molecular dynamics simulations show this compound adopts flexible conformations within HLA-B*57:01, enabling T-cell receptor activation .

Eigenschaften

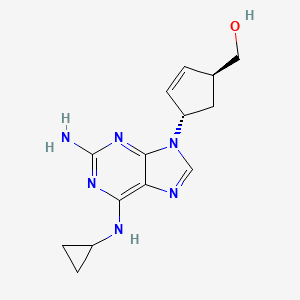

IUPAC Name |

[4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSCOLBFJQGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861337 | |

| Record name | 4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136470-78-5, 914348-29-1 | |

| Record name | NSC742406 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.